molecular formula C11H13F2NO2 B13505706 Methyl 3-((2,6-difluorobenzyl)amino)propanoate

Methyl 3-((2,6-difluorobenzyl)amino)propanoate

Cat. No.: B13505706
M. Wt: 229.22 g/mol
InChI Key: QTABHWQHCMALDR-UHFFFAOYSA-N
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Description

Methyl 3-((2,6-difluorobenzyl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and a 2,6-difluorobenzylamino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2,6-difluorobenzyl)amino)propanoate typically involves the reaction of 2,6-difluorobenzylamine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2,6-difluorobenzyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Methyl 3-((2,6-difluorobenzyl)amino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-((2,6-difluorobenzyl)amino)propanoate involves its interaction with specific molecular targets. The 2,6-difluorobenzylamino group can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The ester group may undergo hydrolysis in biological systems, releasing the active amine component. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((2-furylmethyl)amino)propanoate
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate

Uniqueness

Methyl 3-((2,6-difluorobenzyl)amino)propanoate is unique due to the presence of the 2,6-difluorobenzyl group, which imparts specific chemical and biological properties. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

methyl 3-[(2,6-difluorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H13F2NO2/c1-16-11(15)5-6-14-7-8-9(12)3-2-4-10(8)13/h2-4,14H,5-7H2,1H3

InChI Key

QTABHWQHCMALDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=C(C=CC=C1F)F

Origin of Product

United States

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